4-Aminobenzene-1,3-disulfonic acid

Overview

Description

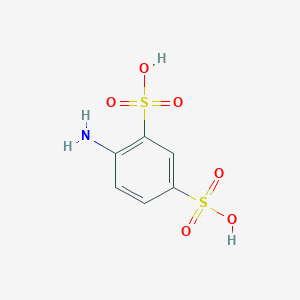

4-Aminobenzene-1,3-disulfonic acid is an organic compound with the chemical formula C6H7NO6S2 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of an amino group (-NH2) at the 4-position and two sulfonic acid groups (-SO3H) at the 1- and 3-positions on a benzene ring . It is commonly used as an intermediate in the synthesis of dyes and other organic compounds .

Mechanism of Action

Target of Action

4-Aminobenzene-1,3-disulfonic acid is primarily used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives act as antagonists for P2 receptors , which are purinergic receptors for ATP that play significant roles in various physiological processes, including inflammation, pain perception, and neurotransmission .

Mode of Action

It is known to be involved in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives . These derivatives interact with P2 receptors, inhibiting their activity and thus influencing the physiological processes regulated by these receptors .

Biochemical Pathways

Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the purinergic signaling pathway. This pathway is involved in various physiological processes, including neurotransmission, inflammation, and pain perception .

Pharmacokinetics

It is known to be freely soluble in water and ethyl alcohol , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its role in the synthesis of p2 receptor antagonists , it can be inferred that it indirectly influences the physiological processes regulated by these receptors, such as neurotransmission, inflammation, and pain perception .

Action Environment

It is known to decompose at temperatures higher than 120℃ , suggesting that temperature could potentially affect its stability. Furthermore, it is recommended to be stored in a dark place, sealed in dry, room temperature conditions , indicating that light, moisture, and temperature could influence its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzene-1,3-disulfonic acid can be synthesized by sulfonating 4-aminobenzenesulfonic acid with oleum at temperatures ranging from 20°C to 130°C . The sulfonation mixture is then drained into water under pressure, followed by the addition of lime at 70°C to 75°C to separate the resulting gypsum . The calcium ions are precipitated with soda, and the calcium carbonate formed is removed . The sodium salt solution is then concentrated by evaporation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonic acid groups can be reduced to sulfonamide derivatives.

Substitution: The amino group can participate in electrophilic substitution reactions to form azo compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve diazonium salts and coupling agents.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Sulfonamide derivatives.

Substitution: Azo compounds used in dye synthesis.

Scientific Research Applications

4-Aminobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Sulfanilic acid (4-aminobenzenesulfonic acid): This compound has a similar structure but only one sulfonic acid group at the 1-position.

Benzenesulfonic acid: Lacks the amino group and has only one sulfonic acid group.

p-Toluenesulfonic acid: Contains a methyl group instead of an amino group.

Uniqueness

4-Aminobenzene-1,3-disulfonic acid is unique due to the presence of two sulfonic acid groups and an amino group on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of dyes and other organic compounds .

Biological Activity

4-Aminobenzene-1,3-disulfonic acid, also known by its CAS number 137-51-9, is an organic compound with the molecular formula C₆H₇N₁O₆S₂. This compound has garnered attention in various fields of research due to its unique chemical structure and biological properties. It is primarily used as a reagent in synthesizing various organic compounds, including dyes and pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential applications in medical and industrial settings.

- Molecular Weight : 253.25 g/mol

- Solubility : Highly soluble in water (up to 13100 mg/ml) .

- Chemical Structure : Contains two sulfonic acid groups and one amino group, which facilitates various chemical reactions.

This compound exhibits biological activity primarily through its role as a reagent in organic synthesis. It can participate in several biochemical pathways:

- Synthesis of Arylazopyridoxal Phosphate : This compound is involved in creating arylazopyridoxal phosphate, which is crucial for developing p2 receptor antagonists .

- Electrophilic Substitution Reactions : The amino group can engage in electrophilic substitution reactions to form azo compounds, which are important in dye manufacturing .

- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro derivatives, while the sulfonic acid groups can be reduced to sulfonamide derivatives .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is freely soluble in water and ethyl alcohol. It is not a substrate for P-glycoprotein (P-gp), suggesting limited active transport across cell membranes . Its low log Kp value (-11.55 cm/s) indicates poor skin permeation, while its bioavailability score is relatively low (0.11) .

Biological Activities

Research has shown that this compound has several biological activities:

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties due to their ability to scavenge free radicals.

- Antimicrobial Properties : Compounds derived from this compound have been evaluated for antimicrobial activity against various pathogens.

- Dyeing Applications : As a reactive dye intermediate, it plays a significant role in the textile industry for dyeing cellulose fibers .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several sulfonated compounds, including this compound. Results indicated that certain concentrations exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Synthesis of Azo Dyes

Another case study focused on the synthesis of azo dyes using this compound as a coupling agent. The resulting dyes demonstrated excellent colorfastness and stability under various environmental conditions, making them suitable for industrial applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonic Acid | One sulfonic acid group | Antimicrobial properties |

| Benzenesulfonic Acid | No amino group | Limited biological activity |

| p-Toluenesulfonic Acid | Methyl group instead of amino group | Primarily used as a reagent |

Properties

IUPAC Name |

4-aminobenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUUNYPYNWXUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059675 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-51-9 | |

| Record name | Aniline-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,3-benzenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Aminobenzene-1,3-disulfonic acid interact with starch and what are the downstream effects on the starch's properties?

A1: this compound itself doesn't directly interact with starch. Instead, it's first converted into a reactive compound by reacting it with dichlorotriazine. This forms a sulfonated triazinyl compound where the disulfonic acid group provides negative charges. This compound then reacts with the hydroxyl groups of starch molecules, forming a stable ether linkage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.